

Experimental Methods for Measuring Steric Bulk

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Compound Focus: Bimesityl

CAS No.: 4482-03-5

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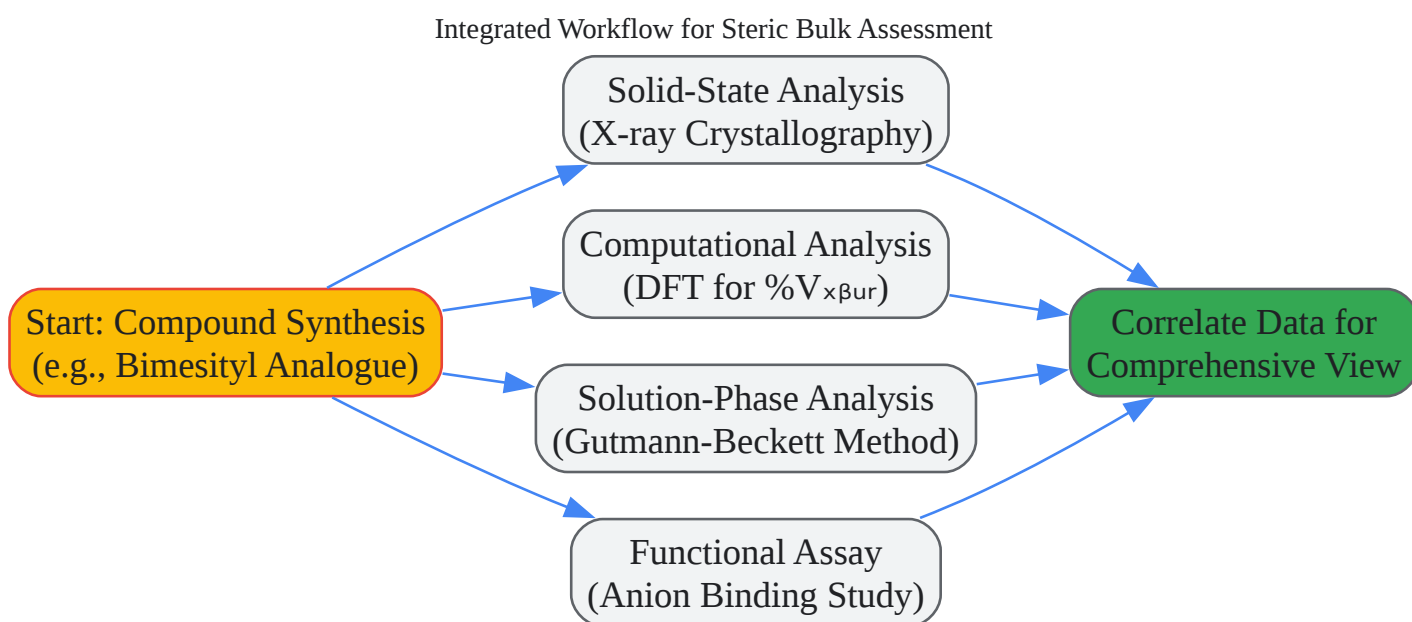
The table below summarizes key experimental methods used to quantify steric influence, drawing from studies on triarylboranes and bismuth cations.

| Method | Measured Parameter | Experimental Protocol | Key Application & Findings |
|-----------------------------------|---|---|---|
| Gutmann-Beckett Method [1] | Lewis Acidity (Acceptors' NMR chemical shift) | Dissolve Lewis acid (e.g., $[\text{BiR}_2]^+$) in dry dichloroethane. Add Et_3PO , record ^{31}P NMR. Higher $\Delta\delta$ indicates stronger acidity. | Correlates steric protection at the central atom with enhanced Lewis acidity. Used for bismuth cations $[\text{BiDipp}_2]^+$ and $[\text{BiMe}_2]^+$ [1]. |
| Anion Binding Studies [2] | Binding Constant/Strength | Titrate Lewis acid (e.g., FcBMes_2) with anions (F^- , CN^-) in solution. Monitor by NMR or UV-Vis to determine binding affinity. | Systematically probes how steric crowding influences anion binding strength and selectivity in triarylboranes [2]. |
| X-ray Crystallography [1] | Solid-state Structural Parameters | Grow single crystals of the compound. Resolve structure using Single Crystal X-ray Diffraction (SCXRD). Analyze metric parameters. | Reveals molecular geometry distortions (e.g., pyramidalization at boron) caused by steric strain [1]. |

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| DFT Calculations [1] | %V _{Bur} (Buried Volume) | Perform quantum chemical calculations on optimized molecular structure. Calculate the percentage of a sphere (typically of 3.5 Å radius) occupied by the ligand. | Provides a quantitative, computer-generated steric measure. Often combined with experimental data (e.g., Gutmann-Beckett) for interpretation [1]. |

Experimental Workflow for Steric Bulk Assessment

This flowchart outlines a recommended integrated workflow for steric bulk assessment, adapting methods from the search results.



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How to Apply These Methods to Bimesityl

For **bimesityl** (a molecule with two mesityl groups connected by a direct bond), you can apply these protocols by:

- **Synthesizing Model Compounds:** Incorporate the **bimesityl** group into a framework with a spectroscopically active center, such as a Lewis acidic boron or bismuth cation [1] [2].
- **Using the Workflow:** Follow the integrated workflow to obtain multiple data points.
- **Comparing with Standards:** Benchmark your experimental results (like the Gutmann-Beckett parameter or %V_{Bur}) against compounds with known steric profiles from literature for context [1].

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References

1. Bismuth Cations: Fluoride Ion Abstraction, Isocyanide Coordination... [pubmed.ncbi.nlm.nih.gov]
2. Probing the influence of steric on anion binding by triarylboranes... bulk [pubs.rsc.org]

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